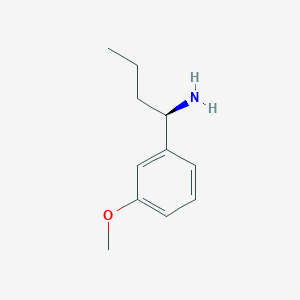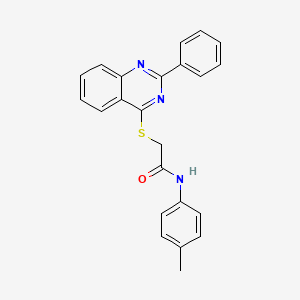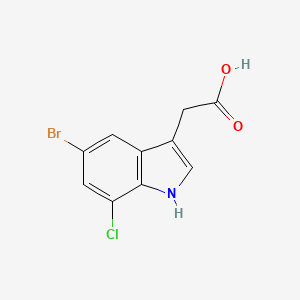
2-(5-Bromo-7-chloro-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-7-chloro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-(5-Bromo-7-chloro-1H-indol-3-yl)acetic acid typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(5-Bromo-7-chloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are often used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
2-(5-Bromo-7-chloro-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-7-chloro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid, 7-bromoindole, and 5-chloroindole. Compared to these compounds, 2-(5-Bromo-7-chloro-1H-indol-3-yl)acetic acid is unique due to the presence of both bromine and chlorine substituents, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C10H7BrClNO2 |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
2-(5-bromo-7-chloro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7BrClNO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15) |
InChI Key |
DPUGOJUSCGAJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



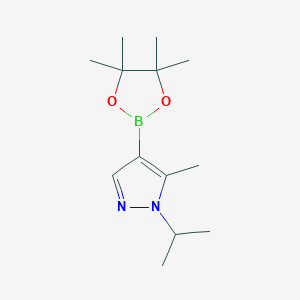
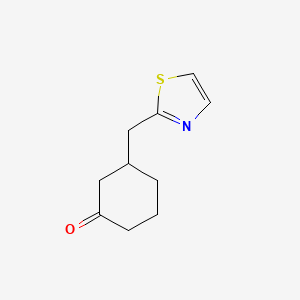
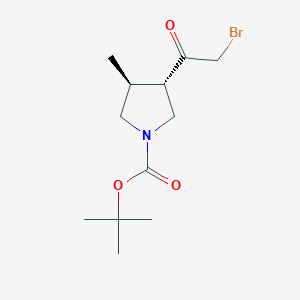
![tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12986013.png)
![N-([1,1'-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine](/img/structure/B12986021.png)
![(2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12986022.png)
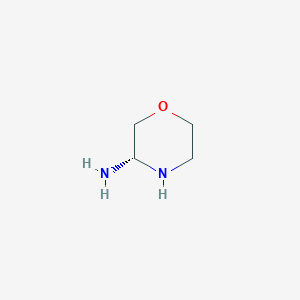
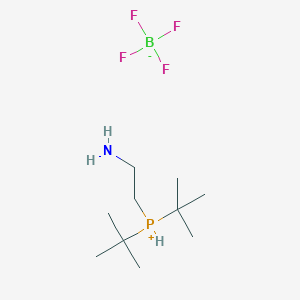
![Methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12986042.png)
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid](/img/structure/B12986067.png)

